molecular formula C16H9F3O3 B1336133 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one CAS No. 84858-65-1

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one

Cat. No.: B1336133
CAS No.: 84858-65-1
M. Wt: 306.23 g/mol
InChI Key: IPYFSMBIYHJJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a hydroxy group at the 7th position, a phenyl group at the 3rd position, and a trifluoromethyl group at the 2nd position on the chromen-4-one scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one typically involves the condensation of appropriate phenolic compounds with trifluoromethyl ketones under acidic or basic conditions. One common method involves the use of a Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The chromen-4-one core can be reduced to chroman-4-one using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of 7-oxo-3-phenyl-2-trifluoromethyl-chromen-4-one.

    Reduction: Formation of 7-hydroxy-3-phenyl-2-trifluoromethyl-chroman-4-one.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may inhibit specific enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

  • 7-Hydroxy-3-phenoxy-2-trifluoromethyl-chromen-4-one
  • 7-Hydroxy-3-(3-methylphenoxy)-2-trifluoromethyl-chromen-4-one
  • 7-Hydroxy-8-methyl-3-phenyl-2-trifluoromethyl-chromen-4-one

Comparison: Compared to its analogs, 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature may contribute to its superior biological activity and potential therapeutic applications.

Properties

IUPAC Name

7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O3/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(21)11-7-6-10(20)8-12(11)22-15/h1-8,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYFSMBIYHJJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417382
Record name 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84858-65-1
Record name 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.